

18:1 Lysyl PG stability and degradation products

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Compound of Interest

Compound Name: 18:1 Lysyl PG

Cat. No.: B15624159

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Technical Support Center: 18:1 Lysyl PG

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of **18:1 Lysyl PG** (1,2-dioleoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))]). This resource is intended for researchers, scientists, and drug development professionals utilizing this cationic lipid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **18:1 Lysyl PG** and what are its common applications?

A1: **18:1 Lysyl PG**, also known as Lysyl-DOPG, is a synthetic cationic phospholipid. It features a lysine headgroup attached to the glycerol backbone of dioleoyl phosphatidylglycerol (DOPG). Its positive charge at physiological pH makes it a valuable component in drug delivery systems, particularly for liposomal formulations designed to interact with negatively charged biological membranes. It is also used in research to mimic the membranes of certain Gram-positive bacteria, which utilize this lipid to develop resistance against cationic antimicrobial peptides.[1][2][3]

Q2: What is the expected shelf-life and recommended storage for **18:1 Lysyl PG**?

A2: For optimal stability, **18:1 Lysyl PG** should be stored at -20°C.[4][5] The shelf-life is typically cited as one year when stored properly in this manner.[5][6]

Q3: What are the primary degradation products of **18:1 Lysyl PG**?

A3: The primary degradation of **18:1 Lysyl PG** involves the hydrolysis of the ester bond linking the lysine to the glycerol backbone. This process releases free lysine and 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (18:1 PG).[4][7] Further degradation can lead to the formation of 1,2-dioleoyl-sn-glycero-3-phosphate (phosphatidic acid) and the release of the oleic acid fatty acid chains.[8] Tandem mass spectrometry analysis of similar lysyl-PG species has shown characteristic fragments corresponding to the loss of the lysyl residue.[8]

Q4: What is acyl migration and is it a concern for **18:1 Lysyl PG**?

A4: Acyl migration is an isomerization process where a fatty acyl chain moves from one hydroxyl group to another on the glycerol backbone. Some suppliers note that up to 15% acyl migration on the lysine moiety can occur with **18:1 Lysyl PG**. [4][5] While this does not represent chemical breakdown, it results in a structural isomer that may have different properties and should be considered during analysis.

Q5: How does pH affect the stability of **18:1 Lysyl PG** in aqueous solutions or liposomal formulations?

A5: Studies on the lipid composition of bacterial membranes suggest that lysyl-PG is more stable or accumulates to higher relative levels under acidic conditions (e.g., pH 5.2) compared to neutral conditions (pH 7.0).[4][5] This suggests that for experimental purposes, formulating **18:1 Lysyl PG** in buffers with a slightly acidic to neutral pH may enhance its stability against hydrolysis. Highly basic conditions should be avoided as they can accelerate ester bond hydrolysis.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of **18:1 Lysyl PG** in experimental settings.

Problem	Potential Cause(s)	Recommended Solution(s)
Poor Liposome Formation or Aggregation	1. Degradation of 18:1 Lysyl PG: Release of free lysine and PG can alter membrane properties. 2. Suboptimal Lipid Ratios: Incorrect molar ratios of 18:1 Lysyl PG to other lipids. 3. Incorrect pH or Ionic Strength: The formulation buffer may be destabilizing the liposomes.	1. Verify Lipid Integrity: Use fresh or properly stored 18:1 Lysyl PG. Consider analyzing the stock for degradation products via LC-MS. 2. Optimize Formulation: Review and optimize the lipid composition. 3. Buffer Optimization: Ensure the buffer pH is suitable (slightly acidic to neutral is often preferred for lysyl-PG stability). Adjust ionic strength as needed. [4]
Inconsistent Experimental Results	1. Lipid Degradation: Inconsistent stability of the lipid between experiments due to handling or storage. 2. Acyl Migration: The presence of isomers may affect biological activity or physical properties. 3. Variability in Liposome Preparation: Differences in extrusion, sonication, or hydration protocols.	1. Standardize Handling: Use a fresh aliquot of 18:1 Lysyl PG for each experiment. Avoid repeated freeze-thaw cycles. Store working solutions at low temperatures and for short durations. 2. Analytical Characterization: Be aware of potential isomers. If highly sensitive to structure, consider chromatographic purification. 3. Standardize Protocols: Maintain strict consistency in all liposome preparation steps.

Evidence of Degradation in Analytical Results (e.g., unexpected peaks in LC-MS)	1. Hydrolysis during Sample Prep/Storage: Exposure to high temperatures or non-optimal pH. 2. Improper Storage of Stock Lipid: Storing the lipid at temperatures above -20°C or for longer than the recommended shelf life.	1. Optimize Sample Handling: Keep samples on ice or at 4°C during preparation. Use a suitable, slightly acidic buffer. Analyze samples promptly after preparation. 2. Confirm Proper Storage: Ensure the stock material has been stored at -20°C and is within its expiration date. [4] [5]
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Experimental Protocols

Protocol: Stability Assessment of 18:1 Lysyl PG in a Liposomal Formulation by LC-MS

This protocol outlines a method to evaluate the chemical stability of **18:1 Lysyl PG** over time under specific storage conditions (e.g., different temperatures and pH).

1. Materials and Reagents:

- **18:1 Lysyl PG**
- Other lipids for formulation (e.g., DOPC)
- Chloroform or another suitable organic solvent
- Buffers of desired pH (e.g., pH 5.5 citrate buffer, pH 7.4 phosphate buffer)
- HPLC-grade solvents (e.g., acetonitrile, methanol, water, formic acid)
- Internal standard (e.g., a non-endogenous lysophospholipid)

2. Liposome Preparation:

- Co-dissolve **18:1 Lysyl PG** and other lipids in chloroform in a round-bottom flask at the desired molar ratio.

- Remove the organic solvent using a rotary evaporator to form a thin lipid film.
- Place the flask under high vacuum for at least 2 hours to remove residual solvent.
- Hydrate the lipid film with the desired aqueous buffer (pH 5.5 or 7.4) by vortexing, resulting in a multilamellar vesicle (MLV) suspension.
- For a more uniform size distribution, subject the MLV suspension to extrusion using a mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).

3. Stability Study Setup:

- Aliquot the final liposome suspension into sterile, sealed vials.
- Store the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
- Designate time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).

4. Sample Analysis by LC-MS:

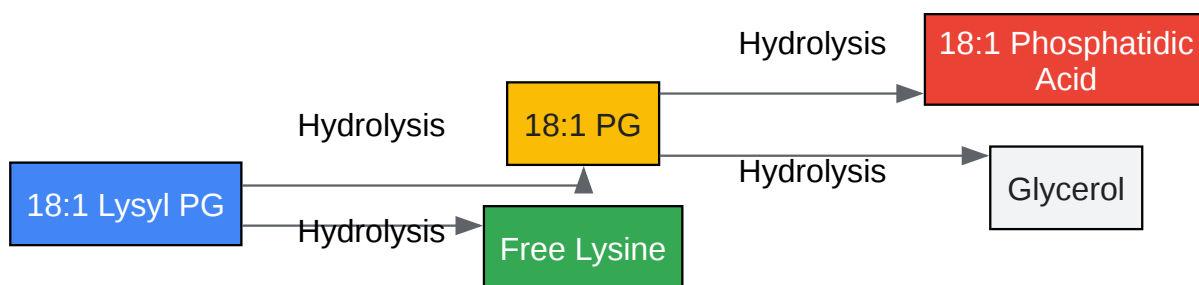
- At each time point, take an aliquot of the liposome suspension.
- Perform a lipid extraction, for example, using a modified Bligh-Dyer method.^[9]
- Dry the lipid extract under nitrogen and reconstitute in a suitable injection solvent (e.g., methanol/chloroform). Add the internal standard.
- Inject the sample into an LC-MS system.
 - LC Separation: Use a C18 reverse-phase column with a gradient elution, for example, using mobile phases containing water, acetonitrile, and formic acid.
 - MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the precursor ion of **18:1 Lysyl PG** and its expected degradation products (e.g., 18:1 PG and free lysine).
- Quantify the peak area of **18:1 Lysyl PG** relative to the internal standard at each time point.

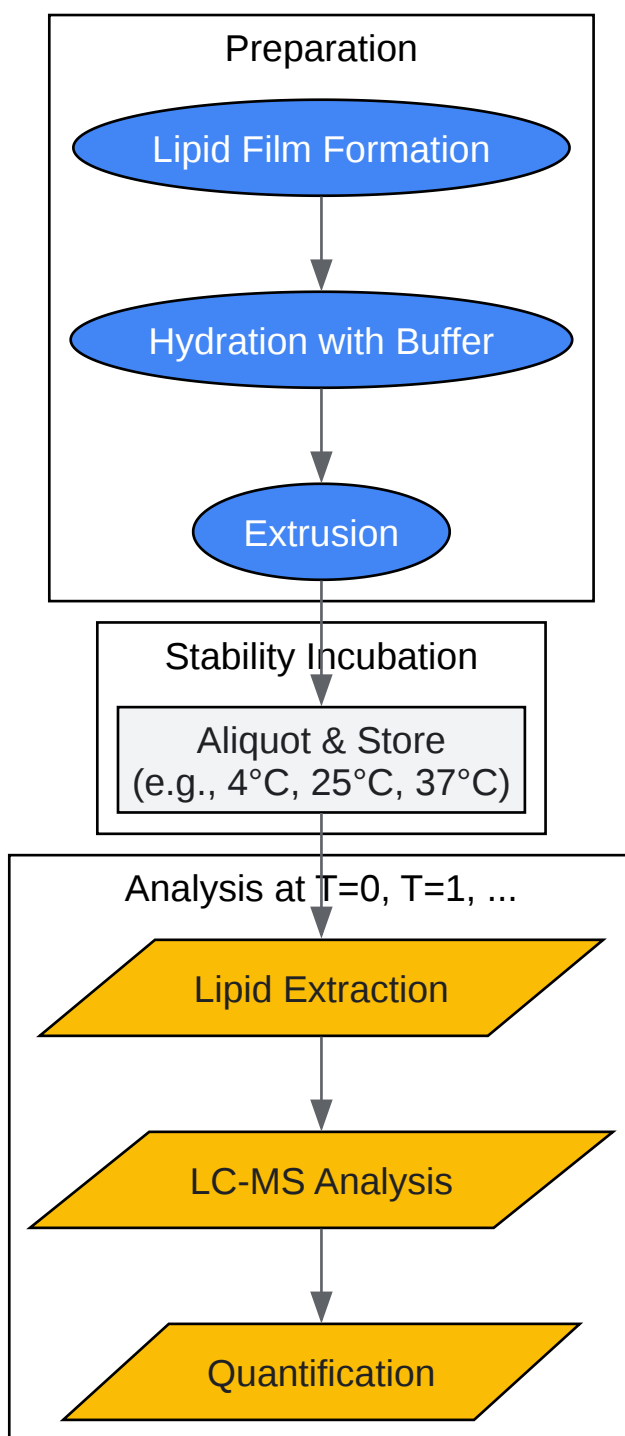
5. Data Analysis:

- Plot the percentage of remaining **18:1 Lysyl PG** versus time for each storage condition.
- Calculate the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Visualizations

Degradation Pathway





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